alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride
Description
alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride (CAS 785-34-2) is a benzyl alcohol derivative featuring a pyrrolidinyl ethoxy substituent. The compound consists of a benzyl alcohol core modified with a 2-(pyrrolidin-1-yl)ethoxy group at the alpha position, forming a hydrochloride salt to enhance solubility and stability .
Properties
CAS No. |
956-08-1 |
|---|---|
Molecular Formula |
C14H22ClNO2 |
Molecular Weight |
271.78 g/mol |
IUPAC Name |
1-phenyl-2-(2-pyrrolidin-1-ium-1-ylethoxy)ethanol;chloride |
InChI |
InChI=1S/C14H21NO2.ClH/c16-14(13-6-2-1-3-7-13)12-17-11-10-15-8-4-5-9-15;/h1-3,6-7,14,16H,4-5,8-12H2;1H |
InChI Key |
COXVZBFFPODXOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](C1)CCOCC(C2=CC=CC=C2)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride typically involves the reaction of benzyl alcohol with 2-(1-pyrrolidinyl)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted benzyl alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzyl alcohol moiety play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride and analogous benzyl alcohol derivatives are summarized below:
Table 1: Structural and Pharmacological Comparison
Structural Analysis
- Aromatic vs. Aliphatic Substituents: The target compound’s pyrrolidinyl ethoxy group introduces a tertiary amine and an ether linkage, likely improving membrane permeability compared to purely aromatic derivatives (e.g., Phenyramidol) . In contrast, Isoproterenol’s 3,4-dihydroxybenzyl core is essential for binding adrenergic receptors, a feature absent in the target compound .
- Salt Forms : All listed compounds are hydrochloride salts, enhancing aqueous solubility. For example, Phenyramidol Hydrochloride’s pyridine ring may further stabilize the salt via π-π interactions .
Pharmacological Implications
- Receptor Specificity: Isoproterenol’s dihydroxy and isopropyl groups confer selectivity for beta-adrenergic receptors, while the target compound’s pyrrolidinyl ethoxy chain may target different pathways (e.g., sigma receptors or ion channels) .
- Therapeutic Applications: Phenyramidol’s pyridinylamino group correlates with anticoagulant effects, suggesting that electron-rich aromatic systems modulate clotting factors. The target compound’s aliphatic pyrrolidine may instead influence central nervous system targets .
Physicochemical Properties
- Hydrogen Bonding: Compounds with hydroxyl groups (e.g., Isoproterenol, CAS 66240-90-2) exhibit higher polarity, reducing bioavailability but improving water solubility .
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